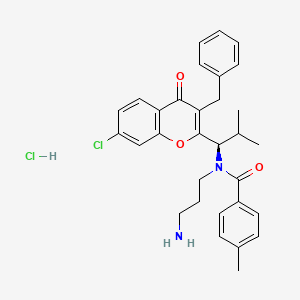

SB-743921 hydrochloride

描述

属性

IUPAC Name |

N-(3-aminopropyl)-N-[(1R)-1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-4-methylbenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H33ClN2O3.ClH/c1-20(2)28(34(17-7-16-33)31(36)23-12-10-21(3)11-13-23)30-26(18-22-8-5-4-6-9-22)29(35)25-15-14-24(32)19-27(25)37-30;/h4-6,8-15,19-20,28H,7,16-18,33H2,1-3H3;1H/t28-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLMZVWABFOLFGV-LNLSOMNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N(CCCN)C(C2=C(C(=O)C3=C(O2)C=C(C=C3)Cl)CC4=CC=CC=C4)C(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)N(CCCN)[C@@H](C2=C(C(=O)C3=C(O2)C=C(C=C3)Cl)CC4=CC=CC=C4)C(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H34Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80678822 | |

| Record name | N-(3-Aminopropyl)-N-[(1R)-1-(3-benzyl-7-chloro-4-oxo-4H-1-benzopyran-2-yl)-2-methylpropyl]-4-methylbenzamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

553.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

940929-33-9 | |

| Record name | SB-743921 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0940929339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3-Aminopropyl)-N-[(1R)-1-(3-benzyl-7-chloro-4-oxo-4H-1-benzopyran-2-yl)-2-methylpropyl]-4-methylbenzamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SB-743921 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2YW6FB68GM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SB-743921 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-743921 hydrochloride is a potent and selective, second-generation small molecule inhibitor of the kinesin spindle protein (KSP), also known as Eg5.[1][2][3] KSP is a plus-end-directed motor protein essential for the formation of a bipolar mitotic spindle during the early stages of mitosis.[2][4] Unlike microtubule-targeting agents such as taxanes and vinca alkaloids, which have roles in various cellular functions, KSP is exclusively active during mitosis, making it an attractive target for cancer therapy with a potentially wider therapeutic window and a reduced likelihood of neurotoxicity.[5][6] Preclinical and clinical studies have demonstrated the anti-cancer activity of SB-743921 in a variety of hematological and solid tumor models.[4][5][7] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular target, downstream signaling effects, and detailed experimental protocols for its characterization.

Core Mechanism of Action: KSP Inhibition and Mitotic Arrest

The primary mechanism of action of SB-743921 is the potent and selective inhibition of the ATPase activity of KSP.[3][5] This inhibition prevents KSP from performing its crucial role in pushing the duplicated centrosomes apart, which is necessary for the establishment of a bipolar spindle. The failure to form a functional mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the G2/M phase.[4][7] This mitotic arrest ultimately triggers apoptotic cell death in cancer cells.[7][8]

Quantitative Data on KSP Inhibition and Cellular Potency

SB-743921 demonstrates high potency against KSP and significant anti-proliferative activity in a wide range of cancer cell lines.

| Parameter | Value | Comments | Reference |

| Ki (human KSP) | 0.1 nM | Potent inhibitor of KSP ATPase activity. | [1][9] |

| Selectivity | >40,000-fold | Highly selective for KSP over other kinesins. | [5] |

| IC50 (SKOV3) | 0.02 nM | Ovarian cancer cell line. | [9] |

| IC50 (Colo205) | 0.07 nM | Colon cancer cell line. | [9] |

| IC50 (MV522) | 1.7 nM | Lung cancer cell line. | [9] |

| IC50 (MX1) | 0.06 nM | Breast cancer cell line. | [9] |

| IC50 (GC-DLBCL) | 1 nM - 900 nM | Germinal center B-cell like diffuse large B-cell lymphoma. | [4][10] |

| IC50 (ABC-DLBCL) | 1 nM - 10 µM | Activated B-cell like diffuse large B-cell lymphoma. | [4][10] |

Downstream Signaling Pathways

The mitotic arrest induced by SB-743921 triggers a cascade of downstream signaling events that culminate in apoptosis. Key modulated pathways include the p53, Bcl-2, and MEK/ERK/AKT signaling cascades.

p53 and Bcl-2 Family Modulation

In breast cancer cells, treatment with SB-743921 has been shown to upregulate the tumor suppressor protein p53.[7] Activated p53 can transcriptionally regulate a host of pro-apoptotic genes. Concurrently, SB-743921 treatment leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[7] This shift in the Bcl-2/Bax ratio is a critical event in the intrinsic apoptotic pathway, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c, ultimately activating executioner caspases like caspase-3.[7]

Signaling pathway of SB-743921-induced apoptosis.

Inhibition of MEK/ERK and AKT Signaling

In the context of chronic myeloid leukemia (CML), SB-743921 has been shown to inhibit the MEK/ERK and AKT signaling pathways.[1] These pathways are critical for cell survival and proliferation and are often constitutively active in cancer. Inhibition of these pathways by SB-743921 contributes to its anti-proliferative effects and its ability to overcome imatinib resistance in CML cells.[1]

Experimental Protocols

Cell Proliferation Assay (CCK-8)

This protocol is adapted from studies evaluating the anti-proliferative effects of SB-743921.

-

Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., DMSO) for 48-72 hours.

-

CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value by non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the steps to analyze the effect of SB-743921 on the cell cycle.

-

Cell Treatment: Culture cells in 6-well plates and treat with various concentrations of SB-743921 or vehicle for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using cell cycle analysis software.

Experimental workflow for cell cycle analysis.

Apoptosis Assay by Annexin V/PI Staining

This protocol details the detection of apoptosis induced by SB-743921.

-

Cell Treatment: Treat cells with SB-743921 at the desired concentrations for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

-

Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis

This protocol is for assessing changes in protein expression levels following SB-743921 treatment.

-

Protein Extraction: Treat cells with SB-743921, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST, then incubate with primary antibodies (e.g., anti-p53, anti-Bcl-2, anti-Bax, anti-caspase-3, anti-β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Densitometry: Quantify the band intensities and normalize to a loading control like β-actin.

Preclinical and Clinical Overview

SB-743921 has demonstrated significant anti-tumor activity in a broad range of preclinical cancer models, including xenografts of colon, breast, lung, and ovarian cancers, as well as in models of leukemia and lymphoma.[1][3][4][5] In a phase I clinical trial in patients with refractory solid tumors and lymphoma, SB-743921 was administered as a 1-hour infusion every 3 weeks. The maximum tolerated dose (MTD) was established at 4 mg/m², with neutropenia being the most common dose-limiting toxicity.[5] Notably, neurotoxicity, a common side effect of other anti-mitotic agents, was not observed.[5] One durable objective response was seen in a patient with metastatic cholangiocarcinoma.[5]

Conclusion

This compound is a highly potent and selective inhibitor of KSP (Eg5) that induces mitotic arrest and subsequent apoptosis in cancer cells. Its mechanism of action involves the disruption of mitotic spindle formation and the modulation of key signaling pathways, including p53, Bcl-2, MEK/ERK, and AKT. The favorable toxicity profile, particularly the lack of neurotoxicity, makes SB-743921 a promising therapeutic agent for the treatment of various cancers. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the intricate mechanisms of this targeted anti-mitotic drug.

References

- 1. ashpublications.org [ashpublications.org]

- 2. selleckchem.com [selleckchem.com]

- 3. The novel kinesin spindle protein (KSP) inhibitor SB-743921 exhibits marked activity in in vivo and in vitro models of aggressive large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. | BioWorld [bioworld.com]

- 5. A first in human study of SB-743921, a kinesin spindle protein inhibitor, to determine pharmacokinetics, biologic effects and establish a recommended phase II dose - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. selleck.co.jp [selleck.co.jp]

An In-depth Technical Guide to the SB-743921 Hydrochloride Eg5 Inhibition Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of SB-743921 hydrochloride, a potent and selective inhibitor of the kinesin spindle protein (KSP), also known as Eg5. This document details the molecular pathway of Eg5 inhibition, its consequences on cell cycle progression, and the induction of apoptosis in cancer cells. It also includes a compilation of quantitative data, detailed experimental protocols, and visual representations of the key processes involved.

Introduction to SB-743921 and its Target: Eg5

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for the mitotic kinesin Eg5.[1][2] Eg5 is a plus-end directed motor protein that plays a crucial role during the early stages of mitosis.[1] It is responsible for establishing and maintaining the bipolar spindle by separating the centrosomes and pushing the spindle poles apart. The function of Eg5 is dependent on its ability to hydrolyze ATP. By selectively targeting the ATPase activity of Eg5, SB-743921 disrupts the formation of a functional mitotic spindle, leading to cell cycle arrest in mitosis and subsequent apoptotic cell death in proliferating cancer cells.[3][4] This mechanism of action makes Eg5 an attractive target for cancer therapy, as its inhibition selectively affects dividing cells, potentially reducing the side effects associated with traditional chemotherapeutics that target microtubules.[1]

Quantitative Data

The following tables summarize the key quantitative parameters of SB-743921, including its inhibitory potency against Eg5, its cytotoxic activity in various cancer cell lines, and its pharmacokinetic properties observed in a phase I clinical trial.

Table 1: In Vitro Potency of SB-743921

| Parameter | Value | Species | Notes |

| Ki | 0.1 nM | Human | |

| Ki | 0.12 nM | Mouse | |

| Selectivity | >40,000-fold | Human | Over other kinesins |

Table 2: IC50 Values of SB-743921 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| SKOV3 | Ovarian Cancer | 0.02 - 1.7 |

| Colo205 | Colon Cancer | 0.02 - 1.7 |

| MV522 | Lung Cancer | 0.02 - 1.7 |

| MX1 | Breast Cancer | 0.02 - 1.7 |

| GC-DLBCL cell lines | Diffuse Large B-cell Lymphoma | 1 - 900 |

| ABC-DLBCL cell lines | Diffuse Large B-cell Lymphoma | 1 - 10,000 |

Table 3: Phase I Clinical Trial Pharmacokinetics of SB-743921 (4 mg/m² dose) [1][5]

| Parameter | Median Value | Range |

| Cmax (ng/mL) | 473 | - |

| AUC 0-48h (ng·hr/mL) | - | - |

| Half-life (hours) | 29 | 19 - 64 |

Signaling and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the SB-743921 Eg5 inhibition pathway and a typical experimental workflow for its evaluation.

SB-743921 Eg5 Inhibition Pathway

Caption: SB-743921 inhibits Eg5, leading to mitotic arrest and apoptosis.

Experimental Workflow for Evaluating SB-743921

Caption: Workflow for in vitro evaluation of SB-743921.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of SB-743921.

Eg5 ATPase Assay

This assay measures the ATP hydrolysis activity of the Eg5 motor domain and the inhibitory effect of SB-743921. A common method is the pyruvate kinase/lactate dehydrogenase (PK/LDH) coupled assay.[6]

-

Principle: The production of ADP by Eg5 is coupled to the oxidation of NADH by PK and LDH, which can be monitored by the decrease in absorbance at 340 nm.

-

Reagents:

-

Purified recombinant human Eg5 motor domain.

-

Microtubules (taxol-stabilized).

-

Assay Buffer: 25 mM PIPES/KOH (pH 6.8), 2 mM MgCl2, 1 mM EGTA.

-

Coupling mix: Phosphoenolpyruvate (PEP), NADH, PK, LDH.

-

ATP.

-

SB-743921 (in DMSO).

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, microtubules, and the coupling mix.

-

Add the Eg5 enzyme to the reaction mixture.

-

Add varying concentrations of SB-743921 or DMSO (vehicle control) to the wells of a microplate.

-

Initiate the reaction by adding ATP.

-

Immediately measure the change in absorbance at 340 nm over time using a microplate reader.

-

Calculate the rate of ATP hydrolysis and determine the IC50 value for SB-743921.

-

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of SB-743921 on the metabolic activity of cancer cells, which is an indicator of cell viability.

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced to purple formazan crystals by mitochondrial dehydrogenases in viable cells. The amount of formazan is proportional to the number of viable cells.

-

Reagents:

-

Cancer cell lines of interest.

-

Complete cell culture medium.

-

SB-743921 (in DMSO).

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of SB-743921 for a specified period (e.g., 72 hours).[7]

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[8]

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

-

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with SB-743921.

-

Principle: Propidium iodide (PI) is a fluorescent dye that intercalates into DNA. The amount of fluorescence is directly proportional to the DNA content of the cells. Cells in G2/M phase have twice the DNA content of cells in G0/G1 phase.

-

Reagents:

-

Cancer cell lines.

-

SB-743921.

-

Phosphate-buffered saline (PBS).

-

70% cold ethanol (for fixation).

-

Propidium iodide (PI) staining solution (containing PI and RNase A).

-

-

Procedure:

-

Treat cells with SB-743921 at a concentration known to induce mitotic arrest (e.g., 1-5 nmol/l) for a specific duration (e.g., 24 hours).[3]

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing and incubate at -20°C for at least 2 hours.[9][10]

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.[10]

-

Analyze the samples using a flow cytometer.

-

Use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.

-

Molecular Mechanism of Action and Downstream Effects

Inhibition of Eg5's ATPase activity by SB-743921 prevents the motor protein from sliding microtubules apart. This leads to a failure in centrosome separation and the formation of a characteristic "monopolar spindle" or "monoaster" phenotype.[3] The cell's spindle assembly checkpoint (SAC) detects this abnormal spindle configuration, leading to a prolonged arrest in mitosis.

This sustained mitotic arrest can trigger several downstream signaling pathways culminating in apoptosis.[3] Studies have shown that treatment with SB-743921 can lead to:

-

Upregulation of p53: The tumor suppressor protein p53 can be activated in response to mitotic stress, promoting apoptosis.[3]

-

Downregulation of Bcl-2: The anti-apoptotic protein Bcl-2 is often downregulated, shifting the cellular balance towards apoptosis.[3]

-

Activation of Caspase-3: As a key executioner caspase, the activation of caspase-3 is a critical step in the apoptotic cascade.[3]

-

Suppression of ERK and AKT signaling: In some cancer models, such as chronic myeloid leukemia, SB-743921 has been shown to inhibit the pro-survival ERK and AKT pathways.[4]

Conclusion

This compound is a highly potent and selective inhibitor of the mitotic kinesin Eg5. Its mechanism of action, centered on the disruption of mitotic spindle formation, leads to cell cycle arrest and apoptosis in cancer cells. The detailed understanding of its inhibition pathway, supported by robust quantitative data and well-defined experimental protocols, provides a strong foundation for its continued investigation and development as a targeted anticancer therapeutic. This guide serves as a valuable resource for researchers in the field, facilitating further exploration of Eg5 inhibitors and their potential in oncology.

References

- 1. A first in human study of SB-743921, a kinesin spindle protein inhibitor, to determine pharmacokinetics, biologic effects and establish a recommended phase II dose - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. KSP inhibitor SB743921 inhibits growth and induces apoptosis of breast cancer cells by regulating p53, Bcl-2, and DTL - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinesin spindle protein inhibitor SB743921 induces mitotic arrest and apoptosis and overcomes imatinib resistance of chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. texaschildrens.org [texaschildrens.org]

- 8. resources.rndsystems.com [resources.rndsystems.com]

- 9. vet.cornell.edu [vet.cornell.edu]

- 10. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

SB-743921 Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-743921 hydrochloride is a potent and selective second-generation inhibitor of the kinesin spindle protein (KSP), a crucial motor protein for the formation of the bipolar mitotic spindle. Its inhibition leads to mitotic arrest and subsequent apoptosis in proliferating cancer cells. This document provides a comprehensive technical overview of the discovery, synthesis, and biological evaluation of this compound, intended to serve as a resource for researchers in oncology and drug development.

Discovery and Rationale

SB-743921 was developed by Merck as a second-generation KSP inhibitor through a lead optimization program aimed at improving upon earlier compounds like ispinesib. The discovery involved the isosteric replacement of the quinazoline ring in ispinesib with a chromen-4-one core. This modification resulted in a significant increase in potency against KSP.

The rationale for targeting KSP lies in its specific role in mitosis. Unlike traditional anti-mitotic agents that target tubulin and can cause neurotoxicity, KSP is exclusively active during cell division. This specificity suggests a potentially wider therapeutic window and a more favorable side-effect profile.

Chemical Synthesis

The synthesis of this compound is a multi-step process that involves the construction of the chromen-4-one core followed by the attachment of the side chains. The following is a representative synthetic scheme based on patent literature.

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Mechanism of Action

This compound exerts its anti-cancer effects by potently and selectively inhibiting the ATPase activity of the kinesin spindle protein (KSP), also known as Eg5 or KIF11.

Signaling Pathway

Caption: Mechanism of action of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

| Parameter | Value | Reference |

| Ki (KSP ATPase) | 0.1 nM | [1] |

| Selectivity | >40,000-fold over other kinesins | [2] |

Table 1: Biochemical Activity of SB-743921.

| Cell Line (Cancer Type) | IC50 / GI50 | Reference |

| GC-DLBCL | 1 - 900 nM | [3] |

| ABC-DLBCL | 1 nM - 10 µM | [3] |

| Chronic Myeloid Leukemia (CML) | ~1 nM (inhibits colony formation) | [1] |

| Breast Cancer (MDA-MB-231, MCF-7) | 1 - 5 nM (induces apoptosis) | [4] |

Table 2: In Vitro Cellular Activity of SB-743921.[1][3][4]

| Parameter | Dose (mg/m²) | Value (Median) |

| Cmax | 4 | 473 ng/mL |

| AUC(0-∞) | 4 | 5207 ng.hr/mL |

| t½ | 4 | 36 hr |

Table 3: Pharmacokinetic Parameters of SB-743921 in a Phase I Clinical Trial.

Experimental Protocols

KSP ATPase Inhibition Assay

A detailed protocol for a KSP ATPase inhibition assay is crucial for characterizing inhibitors like SB-743921. A typical assay involves the following steps:

-

Reagents: Purified recombinant human KSP motor domain, microtubules, ATP, and a malachite green-based phosphate detection reagent.

-

Procedure:

-

Incubate varying concentrations of SB-743921 with KSP and microtubules in an appropriate assay buffer.

-

Initiate the reaction by adding ATP.

-

Incubate at a controlled temperature (e.g., 25°C) for a specific time.

-

Stop the reaction and measure the amount of inorganic phosphate released using a malachite green reagent and a spectrophotometer.

-

-

Data Analysis: Calculate the percentage of inhibition at each concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Cycle Analysis

-

Cell Culture: Culture cancer cells to approximately 70-80% confluency.

-

Treatment: Treat cells with SB-743921 at various concentrations for a specified duration (e.g., 24 hours).

-

Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

Western Blot Analysis

-

Cell Lysis: Treat cells with SB-743921, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against proteins of interest (e.g., phospho-Histone H3, cleaved PARP, p53, Bcl-2).

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Example

Caption: A typical experimental workflow for evaluating SB-743921.

Conclusion

This compound is a highly potent and selective KSP inhibitor with a well-defined mechanism of action. Its ability to induce mitotic arrest and apoptosis in a variety of cancer cell lines, coupled with its distinct target profile compared to traditional anti-mitotic agents, makes it a valuable tool for cancer research and a promising candidate for further clinical development. This technical guide provides a foundational resource for professionals working with this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. A first in human study of SB-743921, a kinesin spindle protein inhibitor, to determine pharmacokinetics, biologic effects and establish a recommended phase II dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A first in human study of SB-743921, a kinesin spindle protein inhibitor, to determine pharmacokinetics, biologic effects and establish a recommended phase II dose - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

SB-743921 Hydrochloride: A Technical Preclinical Review

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the preclinical data for SB-743921 hydrochloride, a potent and selective inhibitor of the kinesin spindle protein (KSP). The information is curated for researchers, scientists, and drug development professionals to facilitate an understanding of its mechanism of action, efficacy, and safety profile based on publicly available preclinical findings.

Core Concepts: Mechanism of Action

SB-743921 is a small molecule inhibitor that targets the kinesin spindle protein (KSP), also known as Eg5.[1][2] KSP is a motor protein essential for the proper formation and function of the mitotic spindle during cell division.[2] By selectively inhibiting the ATPase activity of KSP, SB-743921 disrupts the separation of spindle poles, leading to the formation of monopolar spindles and subsequent mitotic arrest.[3][4] This cell cycle arrest ultimately triggers apoptosis in proliferating cancer cells.[2][3] A key advantage of targeting KSP is its specific role in mitosis, potentially reducing the side effects commonly associated with anti-tubulin agents that affect non-dividing cells.[1]

Signaling Pathway of KSP Inhibition

References

- 1. A first in human study of SB-743921, a kinesin spindle protein inhibitor, to determine pharmacokinetics, biologic effects and establish a recommended phase II dose - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. KSP inhibitor SB743921 inhibits growth and induces apoptosis of breast cancer cells by regulating p53, Bcl-2, and DTL - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Role of K-SP Inhibitors in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The kinesin spindle protein (KSP), also known as Eg5 or KIF11, is a critical motor protein essential for the formation of the bipolar mitotic spindle, a key structure in cell division. Its inhibition presents a targeted approach in oncology, aiming to induce mitotic arrest and subsequent apoptosis specifically in rapidly dividing cancer cells. This technical guide provides an in-depth overview of the core principles of KSP inhibition, summarizing key preclinical and clinical data, detailing experimental protocols for their evaluation, and visualizing the underlying molecular mechanisms. While showing promise in preclinical studies, KSP inhibitors have faced challenges in clinical trials, primarily related to in vivo efficacy. Current research focuses on optimizing their therapeutic potential through combination therapies and novel drug delivery systems.

Mechanism of Action of KSP Inhibitors

KSP is a member of the kinesin-5 family of plus-end directed microtubule motor proteins.[1] It functions by hydrolyzing ATP to slide anti-parallel microtubules apart, a crucial step in the separation of centrosomes and the establishment of a bipolar spindle during prophase.[2] Inhibition of KSP's ATPase activity prevents this outward push, leading to the collapse of the mitotic spindle into a characteristic "monopolar" or "aster-like" structure.[3] This activates the spindle assembly checkpoint (SAC), arresting the cell cycle in mitosis.[4][5] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[2][5]

Quantitative Analysis of KSP Inhibitors

A number of small molecule KSP inhibitors have been developed and evaluated in preclinical and clinical settings. Their efficacy varies across different cancer cell lines and tumor types. The following tables summarize key quantitative data for some of the most studied KSP inhibitors.

Table 1: In Vitro Potency of KSP Inhibitors (IC50 Values)

| Inhibitor | Cancer Cell Line | Assay Type | IC50 (nM) | Reference |

| Ispinesib (SB-715992) | Colo205 (Colon) | Cell Growth | 1.2 | [6] |

| Colo201 (Colon) | Cell Growth | 9.5 | [6] | |

| HT-29 (Colon) | Cell Growth | 2.5 | [6] | |

| PC-3 (Prostate) | Cell Proliferation | ~15-30 | [6] | |

| Filanesib (ARRY-520) | Human KSP | Enzyme Activity | 6 | [7][8] |

| HeLa (Cervical) | Cell Proliferation | 0.4 - 14.4 | [7] | |

| OCI-AML3 (AML) | Cell Viability | <10 | [9] | |

| Molm13 (AML) | Cell Viability | <10 | [9] | |

| Litronesib (LY2523355) | Human KSP | ATPase Activity | 26 | [1] |

| MK-0731 | Human KSP | ATPase Activity | 2.2 | [1] |

Table 2: In Vivo Efficacy of Selected KSP Inhibitors

| Inhibitor | Xenograft Model | Dosing Regimen | Outcome | Reference |

| Ispinesib (SB-715992) | Colo205 (Colon) | 4.5 - 15 mg/kg | Tumor growth inhibition | [6] |

| MCF-7 (Breast) | 8 - 10 mg/kg | Tumor growth inhibition | [6] | |

| Filanesib (ARRY-520) | AML Xenograft | Not Specified | Potent inhibition of tumor growth | [9] |

| SB743921 | Cholangiocarcinoma | Not Specified | Significant tumor suppression | [3] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of KSP Inhibition

The inhibition of KSP initiates a signaling cascade that culminates in apoptosis. The following diagram illustrates the key steps in this pathway.

References

- 1. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Inhibitor of the Kinesin Spindle Protein Activates the Intrinsic Apoptotic Pathway Independently of p53 and De Novo Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The therapeutic effect of KSP inhibitors in preclinical models of cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Induction of apoptosis by an inhibitor of the mitotic kinesin KSP requires both activation of the spindle assembly checkpoint and mitotic slippage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An inhibitor of the kinesin spindle protein activates the intrinsic apoptotic pathway independently of p53 and de novo protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Inhibition of KSP by ARRY-520 Induces Cell Cycle Block and Cell Death via the Mitochondrial Pathway in AML Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of SB-743921 Hydrochloride on Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-743921 hydrochloride is a potent and selective inhibitor of the Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11.[1][2] KSP is a plus-end directed motor protein that plays an essential role in the early stages of mitosis.[1][3] Specifically, it is responsible for establishing and maintaining the bipolar spindle apparatus, a critical structure for the proper segregation of sister chromatids during cell division.[1][4] By inhibiting the ATPase activity of KSP, SB-743921 disrupts the formation of the bipolar spindle, leading to the formation of characteristic monopolar spindles.[1][5] This disruption activates the spindle assembly checkpoint, causing a prolonged arrest of cells in the G2/M phase of the cell cycle, which ultimately triggers apoptosis or programmed cell death.[1][2] This mechanism of action makes SB-743921 a promising therapeutic agent for the treatment of various cancers, as its activity is specific to proliferating cells.

Mechanism of Action: KSP Inhibition and Mitotic Arrest

The primary mechanism by which SB-743921 exerts its anti-proliferative effects is through the specific inhibition of the Kinesin Spindle Protein (KSP). This leads to a cascade of events culminating in cell cycle arrest at the G2/M phase and subsequent apoptosis.

dot

Caption: Mechanism of KSP inhibition by SB-743921 leading to mitotic arrest.

Quantitative Analysis of Cell Cycle Arrest

Treatment of cancer cells with SB-743921 leads to a significant accumulation of cells in the G2/M phase of the cell cycle. The following tables summarize the quantitative effects of SB-743921 on cell cycle distribution in various cancer cell lines.

Table 1: Effect of SB-743921 on Cell Cycle Distribution in Diffuse Large B-Cell Lymphoma (DLBCL) Cell Lines [6]

| Cell Line | Subtype | Treatment (100 nM SB-743921) | % of Cells in G2/M (Control) | % of Cells in G2/M (Treated) | % Increase in G2/M |

| Ly7 | GCB | 24 hours | 17.6% | 40.3% | +129% |

| Sudhl6 | GCB | 24 hours | 23.9% | 40.7% | +70% |

| Ly1 | GCB | 24 hours | 17.55% | 32.4% | +85% |

| Ly10 | ABC | 24 hours | 15% | 27.6% | +45% |

| Riva | ABC | 24 hours | 29.3% | 36.95% | +26% |

| Sudhl2 | ABC | 24 hours | 22.6% | 27.6% | +22% |

Table 2: Time-Course of G2/M Arrest and Apoptosis in KMS20 Multiple Myeloma Cells [7]

| Treatment | Time (hours) | % of Cells in G2/M | % of Cells in Sub-G1 (Apoptosis) |

| 0.5 nM SB-743921 | 6 | Increased | Not specified |

| 12 | Decreased from 6h | Detectable | |

| 24 | Similar to 12h | Not specified | |

| 1 nM SB-743921 | 6 | Increased | Not specified |

| 12 | Decreased from 6h | Detectable | |

| 24 | Further decreased | More pronounced |

Table 3: IC50 Values of SB-743921 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value |

| GC-DLBCL cell lines | Diffuse Large B-Cell Lymphoma | 1 nM - 900 nM[8] |

| ABC-DLBCL cell lines | Diffuse Large B-Cell Lymphoma | 1 nM - 10 µM[8] |

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry with Propidium Iodide Staining

This protocol outlines the key steps for analyzing the effect of SB-743921 on cell cycle progression using flow cytometry.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA (for adherent cells)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density to ensure they are in the exponential growth phase at the time of treatment.

-

Allow cells to adhere overnight (for adherent cells).

-

Treat cells with various concentrations of SB-743921 or vehicle control (e.g., DMSO) for the desired time points (e.g., 24, 48 hours).

-

-

Cell Harvesting:

-

Adherent cells: Aspirate the medium, wash with PBS, and detach cells using Trypsin-EDTA. Neutralize trypsin with complete medium and transfer the cell suspension to a centrifuge tube.

-

Suspension cells: Directly collect the cell suspension into a centrifuge tube.

-

Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes.

-

-

Fixation:

-

Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.

-

While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.

-

Incubate the cells on ice for at least 30 minutes. Fixed cells can be stored at 4°C for several weeks.

-

-

Staining:

-

Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes and carefully aspirate the ethanol.

-

Wash the cell pellet with PBS and centrifuge again.

-

Resuspend the cell pellet in the PI staining solution containing RNase A. The RNase A is crucial for degrading RNA, ensuring that PI specifically stains DNA.

-

Incubate the cells in the dark at room temperature for 15-30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer.

-

Use a low flow rate for better data resolution.

-

Gate on the single-cell population to exclude doublets and debris.

-

Analyze the cell cycle distribution based on the DNA content histogram. The peaks will correspond to the G1, S, and G2/M phases of the cell cycle.

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for assessing the effect of SB-743921 on cell cycle progression.

dot

Caption: A typical workflow for analyzing SB-743921's effect on cell cycle.

Conclusion

This compound is a highly specific inhibitor of KSP that effectively induces G2/M cell cycle arrest in a variety of cancer cell lines. This guide provides a comprehensive overview of its mechanism of action, quantitative effects on cell cycle progression, and detailed experimental protocols for its evaluation. The provided data and methodologies can serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of KSP inhibitors in oncology.

References

- 1. KSP inhibitor SB743921 inhibits growth and induces apoptosis of breast cancer cells by regulating p53, Bcl-2, and DTL - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinesin spindle protein inhibitor SB743921 induces mitotic arrest and apoptosis and overcomes imatinib resistance of chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Cell Cycle Analysis [labome.com]

- 4. Mechanism of inhibition of human KSP by ispinesib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]

- 7. researchgate.net [researchgate.net]

- 8. The novel kinesin spindle protein (KSP) inhibitor SB-743921 exhibits marked activity in in vivo and in vitro models of aggressive large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Induction of Apoptosis by SB-743921 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SB-743921 hydrochloride is a potent and selective inhibitor of the kinesin spindle protein (KSP), also known as Eg5. This protein plays a crucial role in the formation of the bipolar mitotic spindle, a requisite for proper chromosome segregation during cell division. By targeting KSP, SB-743921 disrupts mitotic progression, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis. This mechanism of action makes it a promising candidate for cancer therapy, particularly for tumors with high proliferative indices. This technical guide provides a comprehensive overview of the core mechanisms, quantitative effects, and detailed experimental protocols for studying the apoptotic effects of this compound.

Core Mechanism of Action

SB-743921 selectively binds to and inhibits the ATPase activity of KSP.[1] This inhibition prevents the outward push of microtubules within the mitotic spindle, leading to the formation of characteristic monoastral spindles and ultimately, mitotic arrest.[1][2] This prolonged arrest at the G2/M checkpoint triggers the intrinsic apoptotic pathway, a key mechanism for eliminating damaged or improperly dividing cells.

The induction of apoptosis by SB-743921 is mediated through the modulation of several key signaling pathways:

-

Upregulation of p53: Treatment with SB-743921 has been shown to increase the expression of the tumor suppressor protein p53.[3] Activated p53 can transcriptionally activate pro-apoptotic genes.

-

Regulation of the Bcl-2 Family: SB-743921 leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax.[3] This shift in the Bax/Bcl-2 ratio is a critical event in the mitochondrial-mediated apoptotic pathway.

-

Activation of Caspases: The apoptotic cascade culminates in the activation of executioner caspases, such as caspase-3.[3] SB-743921 treatment leads to increased levels of cleaved (active) caspase-3.

-

Suppression of Pro-Survival Pathways: SB-743921 has been demonstrated to suppress the activity of the ERK and AKT signaling pathways, which are often hyperactivated in cancer and promote cell survival and proliferation.[2]

-

Downregulation of DTL: The expression of denticleless E3 ubiquitin-protein ligase homolog (DTL), a protein involved in cell cycle regulation, is also reduced by SB-743921 treatment.[3]

Quantitative Data on the Effects of SB-743921

The anti-proliferative and pro-apoptotic effects of SB-743921 have been quantified in various cancer cell lines.

Table 1: IC50 Values of SB-743921 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| GC-DLBCL cell lines | Germinal Center Diffuse Large B-cell Lymphoma | 1 - 900 | [4] |

| ABC-DLBCL cell lines | Activated B-cell Diffuse Large B-cell Lymphoma | 1 - 10,000 | [4] |

Table 2: Effect of SB-743921 on Cell Cycle Distribution in KMS20 Multiple Myeloma Cells

| Treatment | Time (h) | % G1 | % S | % G2/M | % Sub-G1 (Apoptosis) | Reference |

| Control | 24 | - | - | - | <5 | [5] |

| 0.5 nM SB-743921 | 6 | - | - | Increased | - | [5] |

| 0.5 nM SB-743921 | 12 | - | - | Decreased from 6h | Detectable | [5] |

| 1 nM SB-743921 | 6 | - | - | Increased | - | [5] |

| 1 nM SB-743921 | 12 | - | - | Decreased from 6h | Detectable | [5] |

| 1 nM SB-743921 | 24 | - | - | Further Decreased | More Pronounced | [5] |

Note: Specific percentage values for G1 and S phases were not provided in the source material.

Table 3: Clinical Trial Data for SB-743921

| Phase | Cancer Type | Dosing Schedule | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicity (DLT) | Objective Response | Reference |

| I | Advanced Solid Tumors and Lymphoma | 1-hour infusion every 21 days | 4 mg/m² | Neutropenia | 1 partial response in cholangiocarcinoma; 6 patients with stable disease | [6][7] |

| I/II | Non-Hodgkin or Hodgkin Lymphoma | q14d without G-CSF | 6 mg/m² | Neutropenia, Sepsis | 4 partial responses | [8] |

| I/II | Non-Hodgkin or Hodgkin Lymphoma | q14d with G-CSF | 9 mg/m² | Thrombocytopenia | - | [8] |

Experimental Protocols

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol details the detection of apoptosis using flow cytometry. Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by Annexin V-FITC. Late apoptotic and necrotic cells have compromised membrane integrity and are stained by PI.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-Buffered Saline (PBS)

-

Binding Buffer (10 mM HEPES/NaOH, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

-

Propidium Iodide (PI) solution

-

Flow cytometer

Procedure:

-

Seed and treat cells with this compound at desired concentrations and time points. Include an untreated control.

-

Harvest cells, including any floating cells from the supernatant. For adherent cells, use gentle trypsinization.

-

Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour.

Data Analysis:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol allows for the analysis of cell cycle distribution based on DNA content.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with this compound as required.

-

Harvest and wash cells once with PBS.

-

Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while gently vortexing.

-

Incubate on ice for at least 30 minutes (or store at -20°C for longer periods).

-

Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes and discard the ethanol.

-

Wash the cell pellet twice with PBS.

-

Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze by flow cytometry.

Data Analysis: The DNA content will be displayed as a histogram. The different phases of the cell cycle (G1, S, and G2/M) are identified by their fluorescence intensity. The sub-G1 peak represents the apoptotic cell population with fragmented DNA.

Western Blotting for Apoptosis-Related Proteins

This protocol describes the detection of key proteins involved in the apoptotic pathway.

Materials:

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p53, anti-Bcl-2, anti-cleaved caspase-3, anti-p-ERK, anti-p-AKT, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Substrate

-

Chemiluminescence imaging system

Procedure:

-

After treatment with SB-743921, lyse the cells in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Visualizations

Signaling Pathway of SB-743921-Induced Apoptosis

Caption: Signaling pathway of SB-743921-induced apoptosis.

Experimental Workflow for Apoptosis and Cell Cycle Analysis

Caption: Workflow for apoptosis and cell cycle analysis.

Conclusion

This compound is a potent inducer of apoptosis in cancer cells through its selective inhibition of KSP, leading to mitotic arrest. Its multifaceted mechanism, involving the p53 and Bcl-2 pathways, as well as the suppression of pro-survival signals, underscores its therapeutic potential. The provided experimental protocols offer a robust framework for researchers to investigate and quantify the apoptotic effects of SB-743921, contributing to a deeper understanding of its anti-cancer properties and facilitating its further development as a therapeutic agent.

References

- 1. KSP inhibitor SB743921 inhibits growth and induces apoptosis of breast cancer cells by regulating p53, Bcl-2, and DTL - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinesin spindle protein inhibitor SB743921 induces mitotic arrest and apoptosis and overcomes imatinib resistance of chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. KSP inhibitor SB743921 inhibits growth and induces apoptosis of breast cancer cells by regulating p53, Bcl-2, and DTL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The novel kinesin spindle protein (KSP) inhibitor SB-743921 exhibits marked activity in in vivo and in vitro models of aggressive large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A first in human study of SB-743921, a kinesin spindle protein inhibitor, to determine pharmacokinetics, biologic effects and establish a recommended phase II dose - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A first in human study of SB-743921, a kinesin spindle protein inhibitor, to determine pharmacokinetics, biologic effects and establish a recommended phase II dose [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

SB-743921 Hydrochloride: A Comprehensive Technical Guide on its Ki Value and Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-743921 hydrochloride is a potent and highly selective, second-generation inhibitor of the human kinesin spindle protein (KSP), also known as Eg5 or KIF11.[1] This motor protein is essential for the formation of a bipolar mitotic spindle, a critical process for proper cell division.[2] Inhibition of KSP leads to mitotic arrest and subsequent apoptosis in proliferating cells, making it a compelling target for anticancer therapies.[2] This technical guide provides an in-depth overview of the binding characteristics of SB-743921, including its Ki value and binding affinity, detailed experimental protocols for its characterization, and a summary of its impact on relevant signaling pathways.

Quantitative Binding Data

The binding affinity of this compound for its target, KSP, has been determined through various biochemical assays. The data consistently demonstrates the high potency of this inhibitor.

| Parameter | Value | Target Protein | Species | Notes |

| Ki | 0.1 nM | Kinesin Spindle Protein (KSP/Eg5) | Human | Highly potent and selective.[1][3] |

| Selectivity | >40,000-fold | KSP vs. other kinesins (e.g., MKLP1, Kin2) | Not Specified | Demonstrates high specificity for its target.[4] |

| IC50 | 1 nM - 900 nM | In various Germinal Center Diffuse Large B-cell Lymphoma (GC-DLBCL) cell lines | Human | Demonstrates potent anti-proliferative activity in cancer cell lines.[5] |

| IC50 | 1 nM - 10 µM | In various Activated B-cell like Diffuse Large B-cell Lymphoma (ABC-DLBCL) cell lines | Human | Shows varied but still effective inhibition in different lymphoma subtypes.[5] |

Mechanism of Action and Signaling Pathways

SB-743921 functions as an allosteric inhibitor of the KSP motor domain's ATPase activity. By binding to a pocket distinct from the ATP-binding site, it prevents the conformational changes necessary for motor function, leading to a halt in the cell cycle during mitosis. This mitotic arrest triggers downstream signaling cascades that culminate in apoptosis.

Key signaling pathways affected by SB-743921 include:

-

Inhibition of MEK/ERK and AKT Signaling: In chronic myeloid leukemia (CML) cells, SB-743921 has been shown to inhibit the MEK/ERK and AKT signaling pathways.[3]

-

Upregulation of p53: Treatment with SB-743921 can lead to the upregulation of the tumor suppressor protein p53 in breast cancer cells.[2]

Experimental Protocols

The determination of the Ki value and binding affinity of SB-743921 for KSP typically involves a microtubule-stimulated ATPase assay. Below is a representative protocol synthesized from established methodologies for KSP inhibitors.

KSP Microtubule-Stimulated ATPase Assay for Ki Determination

This assay measures the rate of ATP hydrolysis by the KSP motor domain in the presence of microtubules. The inhibition of this activity by SB-743921 is used to calculate its Ki value.

Materials:

-

Recombinant human KSP motor domain

-

Paclitaxel-stabilized microtubules

-

ATP

-

Pyruvate kinase

-

Lactate dehydrogenase

-

Phosphoenolpyruvate

-

NADH

-

Assay buffer (e.g., 25 mM PIPES-KOH, pH 6.8, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT)

-

This compound stock solution in DMSO

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare Reagent Mix: In a microplate well, combine the assay buffer, pyruvate kinase, lactate dehydrogenase, phosphoenolpyruvate, and NADH.

-

Add KSP and Microtubules: Add the KSP motor domain and paclitaxel-stabilized microtubules to the reagent mix.

-

Add Inhibitor: Add varying concentrations of this compound (or DMSO for control).

-

Initiate Reaction: Start the reaction by adding a saturating concentration of ATP.

-

Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals. This decrease corresponds to the oxidation of NADH, which is coupled to the hydrolysis of ATP.

-

Data Analysis:

-

Calculate the initial velocity of the reaction for each inhibitor concentration.

-

Plot the reaction velocity as a function of the inhibitor concentration.

-

Fit the data to the Morrison equation for tight-binding inhibitors to determine the IC50 value.

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation, taking into account the ATP concentration and the Km of KSP for ATP.

-

Cell-Based Proliferation Assay (e.g., CCK-8)

This assay evaluates the effect of SB-743921 on the proliferation of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, MDA-MB-231)

-

Complete cell culture medium

-

This compound

-

Cell Counting Kit-8 (CCK-8)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

Add CCK-8 Reagent: Add CCK-8 solution to each well and incubate according to the manufacturer's instructions.

-

Measure Absorbance: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Conclusion

This compound is a highly potent and selective inhibitor of KSP with a Ki value in the low nanomolar range. Its mechanism of action, involving the induction of mitotic arrest and subsequent apoptosis, makes it a promising candidate for cancer therapy. The experimental protocols outlined in this guide provide a framework for the accurate determination of its binding affinity and cellular activity. Further research into the nuanced effects of SB-743921 on various signaling pathways will continue to elucidate its full therapeutic potential.

References

- 1. A first in human study of SB-743921, a kinesin spindle protein inhibitor, to determine pharmacokinetics, biologic effects and establish a recommended phase II dose - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of biphenyl compounds as kinesin spindle protein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of novel allosteric Eg5 inhibitors through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Preclinical Efficacy of SB-743921: A Technical Overview of Early Cancer Model Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early preclinical research on SB-743921, a potent and selective inhibitor of the kinesin spindle protein (KSP), also known as Eg5. By targeting a key component of the mitotic machinery, SB-743921 has demonstrated significant anti-proliferative and pro-apoptotic activity across a range of cancer models. This document summarizes the quantitative data from these foundational studies, details the experimental protocols employed, and visually represents the compound's mechanism of action and experimental workflows.

Core Mechanism of Action

SB-743921 is a synthetic small molecule that selectively inhibits the ATPase activity of KSP.[1][2] KSP is a motor protein crucial for the formation and maintenance of the bipolar mitotic spindle during the early stages of mitosis.[3] By inhibiting KSP, SB-743921 disrupts the separation of centrosomes, leading to the formation of characteristic monopolar spindles, or "mono-asters."[4][5] This disruption triggers the spindle assembly checkpoint, causing a prolonged arrest in the G2/M phase of the cell cycle and ultimately inducing apoptosis.[3][6] A key advantage of targeting KSP is its specific expression in proliferating cells, potentially reducing the side effects commonly associated with anti-mitotic agents that target tubulin, such as neurotoxicity.[2][4]

In Vitro Efficacy: Potent Anti-Proliferative Activity

SB-743921 has demonstrated potent cytotoxic and anti-proliferative effects across a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are consistently in the low nanomolar range, indicating strong activity.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| SKOV3 | Ovarian Cancer | 0.02 | [7] |

| Colo205 | Colon Cancer | 0.02 - 1.7 | [7][8] |

| MV522 | Lung Cancer | 1.7 | [7] |

| MX1 | Breast Cancer | 1.7 | [7][8] |

| Ly-1 (GC-DLBCL) | Diffuse Large B-Cell Lymphoma | 1 - 900 | [9][10][11] |

| ABC-DLBCL Cell Lines | Diffuse Large B-Cell Lymphoma | 1 - 10,000 | [9][10][11] |

| MCF-7 | Breast Cancer | Not specified, but effective | [6] |

| MDA-MB-231 | Breast Cancer | Not specified, but effective | [6] |

In Vivo Anti-Tumor Activity in Xenograft Models

The promising in vitro activity of SB-743921 translated to significant anti-tumor efficacy in various preclinical xenograft models. Treatment with SB-743921 led to tumor growth delay, partial regressions, and even complete regressions in some models.

| Xenograft Model | Cancer Type | Efficacy | Reference |

| Colo205 | Colon Cancer | Complete Regressions | [8] |

| MCF-7 | Breast Cancer | Tumor Growth Delay | [8] |

| SK-MES | Lung Cancer | Tumor Growth Delay | [8] |

| H69 | Small Cell Lung Cancer | Tumor Growth Delay | [8] |

| OVCAR-3 | Ovarian Cancer | Complete and Partial Regressions | [8] |

| HT-29 | Colon Cancer | Tumor Growth Delay | [8] |

| MDA-MB-231 | Breast Cancer | Tumor Growth Delay | [8] |

| A2780 | Ovarian Cancer | Tumor Growth Delay | [8] |

| P388 | Lymphocytic Leukemia | Multi-log Cell Kill | [8] |

| Ly-1 (GC-DLBCL) | Diffuse Large B-Cell Lymphoma | Marked Activity | [9][10][11] |

Signaling Pathway and Mechanism of Action

The primary mechanism of SB-743921 involves the direct inhibition of KSP, leading to a cascade of events culminating in apoptotic cell death. The following diagram illustrates this signaling pathway.

Caption: Signaling pathway of SB-743921 leading to apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the typical protocols used in the early evaluation of SB-743921.

In Vitro Cell Viability and Cytotoxicity Assays

Objective: To determine the concentration of SB-743921 that inhibits cell growth by 50% (IC50).

Protocol:

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of SB-743921 (e.g., ranging from 0.1 nM to 10 µM) for a specified period, typically 72 hours.

-

Viability Assessment: Cell viability is assessed using a colorimetric or luminescent assay, such as the MTT or CellTiter-Glo® assay.

-

Data Analysis: The absorbance or luminescence values are normalized to untreated controls, and the IC50 values are calculated using non-linear regression analysis.

Cell Cycle Analysis via Flow Cytometry

Objective: To quantify the effect of SB-743921 on cell cycle distribution.

Protocol:

-

Treatment: Cells are treated with SB-743921 at various concentrations (e.g., 1 and 5 nmol/l) for 24 hours.[6]

-

Cell Harvest and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Staining: Fixed cells are washed and stained with a DNA-intercalating dye, such as propidium iodide (PI) or Vybrant DyeCycle Green, in the presence of RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined using cell cycle analysis software.

Western Blot Analysis

Objective: To investigate the effect of SB-743921 on the expression of key proteins involved in the cell cycle and apoptosis.

Protocol:

-

Protein Extraction: Cells are treated with SB-743921, and whole-cell lysates are prepared using a suitable lysis buffer.

-

Protein Quantification: The protein concentration of the lysates is determined using a protein assay, such as the Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., KSP, p53, Bcl-2, caspase-3, DTL) and a loading control (e.g., β-actin or GAPDH).

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescent substrate.

In Vivo Xenograft Tumor Models

Objective: To evaluate the anti-tumor efficacy of SB-743921 in a living organism.

Protocol:

-

Cell Implantation: Immunocompromised mice (e.g., SCID or nude mice) are subcutaneously injected with a suspension of cancer cells.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 80-100 mm³), and the mice are then randomized into treatment and control groups.[12]

-

Drug Administration: SB-743921 is administered to the treatment group via a specified route (e.g., intraperitoneal or intravenous) and schedule (e.g., q4Dx3 - every 4 days for 3 doses).[8][12] The control group receives a vehicle control.

-

Tumor Measurement and Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).

-

Efficacy Evaluation: The anti-tumor efficacy is assessed by comparing the tumor growth in the treated group to the control group. Endpoints may include tumor growth inhibition, tumor regression, and survival.

Experimental Workflow

The following diagram outlines a typical workflow for the preclinical evaluation of a novel anti-cancer compound like SB-743921.

Caption: A typical preclinical experimental workflow for SB-743921.

Logical Relationship of SB-743921's Mechanism

The anti-cancer activity of SB-743921 is a direct consequence of its specific molecular target and the cellular processes that are subsequently disrupted.

Caption: Logical flow from target inhibition to therapeutic outcome.

References

- 1. Facebook [cancer.gov]

- 2. A first in human study of SB-743921, a kinesin spindle protein inhibitor, to determine pharmacokinetics, biologic effects and establish a recommended phase II dose - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. KSP inhibitor SB743921 inhibits growth and induces apoptosis of breast cancer cells by regulating p53, Bcl-2, and DTL - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdk2-cyclin-inhibitory-peptide-i.com [cdk2-cyclin-inhibitory-peptide-i.com]

- 8. A second generation KSP inhibitor, SB-743921, is a highly potent and active therapeutic in preclinical models of cancer | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. The novel kinesin spindle protein (KSP) inhibitor SB-743921 exhibits marked activity in in vivo and in vitro models of aggressive large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. ashpublications.org [ashpublications.org]

Methodological & Application

SB-743921 Hydrochloride: In Vitro Assay Protocols and Application Notes

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-743921 hydrochloride is a potent and selective inhibitor of the Kinesin Spindle Protein (KSP), also known as Eg5.[1][2] KSP is a motor protein essential for the formation of a bipolar mitotic spindle, and its inhibition leads to cell cycle arrest in mitosis and subsequent apoptosis.[1][3] This document provides detailed protocols for in vitro assays to evaluate the efficacy of this compound, including cell proliferation, cell cycle analysis, and apoptosis induction. Additionally, it outlines the key signaling pathways affected by the compound and presents quantitative data from various cancer cell lines.

Introduction

The Kinesin Spindle Protein (KSP) is a critical component of the mitotic machinery, specifically involved in the separation of centrosomes and the establishment of the bipolar spindle during cell division.[3] Its activity is restricted to proliferating cells, making it an attractive target for cancer therapy with a potential for reduced toxicity compared to broad-spectrum anti-mitotic agents like taxanes.[2][4] SB-743921 is a small molecule inhibitor that targets the ATPase activity of KSP, leading to the formation of characteristic monopolar spindles, mitotic arrest, and ultimately, apoptotic cell death.[1][3] It has demonstrated significant anti-tumor activity in a variety of preclinical in vitro and in vivo models.[2][5] These application notes provide a comprehensive guide for the in vitro characterization of this compound.

Data Presentation

The anti-proliferative activity of this compound has been evaluated across a range of cancer cell lines, with IC50 values typically in the nanomolar range.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| SKOV3 | Ovarian Cancer | 0.02 | [6] |

| Colo205 | Colon Cancer | 1.7 | [6] |

| MV522 | Lung Cancer | - | [6] |

| MX1 | Breast Cancer | - | [6] |

| GC-DLBCL cell lines | Diffuse Large B-cell Lymphoma | 1 - 900 | [5] |

| ABC-DLBCL cell lines | Diffuse Large B-cell Lymphoma | 1 - 10,000 | [5] |

| MDA-MB-231 | Breast Cancer | Not specified | |

| MCF-7 | Breast Cancer | Not specified |

Signaling Pathway

This compound treatment initiates a signaling cascade that leads to apoptosis. Inhibition of KSP causes mitotic arrest, which in turn can activate the p53 tumor suppressor protein. Activated p53 can then transcriptionally upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction and the activation of executioner caspases, such as caspase-3, culminating in programmed cell death.

Caption: Signaling cascade initiated by this compound.

Experimental Protocols

General Experimental Workflow

The following diagram outlines a general workflow for the in vitro evaluation of this compound.

Caption: A generalized workflow for in vitro testing of SB-743921.

Protocol 1: Cell Proliferation Assay (MTS/MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

DMSO (for stock solution)

-

96-well plates

-

MTS or MTT reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of the compound in complete medium to achieve final concentrations ranging from picomolar to micromolar.

-

Treatment: After 24 hours of cell attachment, remove the medium and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (DMSO-treated cells).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the log concentration of this compound to determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of this compound on the cell cycle distribution.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

6-well plates

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at concentrations around the IC50 value (e.g., 1 and 5 nmol/l for breast cancer cells) for 24 hours.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 500 µL of PBS. Add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the samples on a flow cytometer.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This protocol is for quantifying the induction of apoptosis by this compound.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described for the cell cycle analysis.

-

Cell Harvesting: Collect both adherent and floating cells.

-